molecular formula C16H24N4O4S B12035865 Ethyl ((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate

Ethyl ((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate

Cat. No.: B12035865
M. Wt: 368.5 g/mol
InChI Key: RSKLVBWZDNBPCU-UHFFFAOYSA-N
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Description

Ethyl ((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate is a complex organic compound with the molecular formula C16H24N4O4S. It is part of a class of compounds known as purine derivatives, which are significant in various biochemical processes. This compound is notable for its unique structure, which includes a purine ring system substituted with hexyl, methyl, and thioacetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide, followed by the introduction of the thioacetate group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine nitrogen, facilitating the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the purine ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

Ethyl ((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl ((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate involves its interaction with specific molecular targets. The purine ring system can mimic natural nucleotides, allowing the compound to bind to enzymes and receptors involved in nucleotide metabolism. This binding can inhibit enzyme activity or alter receptor function, leading to various biological effects. The thioacetate group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl ((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate can be compared with other purine derivatives such as:

  • Ethyl ((7-hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate
  • Ethyl ((7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate
  • Ethyl ((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)thio)acetate

These compounds share a similar purine core but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C16H24N4O4S

Molecular Weight

368.5 g/mol

IUPAC Name

ethyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

InChI

InChI=1S/C16H24N4O4S/c1-4-6-7-8-9-20-12-13(19(3)15(23)18-14(12)22)17-16(20)25-10-11(21)24-5-2/h4-10H2,1-3H3,(H,18,22,23)

InChI Key

RSKLVBWZDNBPCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C

Origin of Product

United States

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